molecular formula C22H17N3O B14319249 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 106727-33-7

2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No.: B14319249
CAS No.: 106727-33-7
M. Wt: 339.4 g/mol
InChI Key: ALQIQFXODNVCPK-UHFFFAOYSA-N
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Description

2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused imidazoquinazoline ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazoquinazoline core . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents.

Scientific Research Applications

2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting key signaling pathways involved in cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-2,10-dihydroimidazo[1,2-c]quinazoline: This compound shares a similar core structure but differs in the position of the nitrogen atoms within the ring system.

    2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]pyridazine: Another related compound with a pyridazine ring fused to the imidazoquinazoline core.

Uniqueness

2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various research and therapeutic applications .

Properties

CAS No.

106727-33-7

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

2,3-diphenyl-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C22H17N3O/c26-21-17-13-7-8-14-18(17)23-22-24-19(15-9-3-1-4-10-15)20(25(21)22)16-11-5-2-6-12-16/h1-14,19-20H,(H,23,24)

InChI Key

ALQIQFXODNVCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N3C(=O)C4=CC=CC=C4N=C3N2)C5=CC=CC=C5

Origin of Product

United States

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